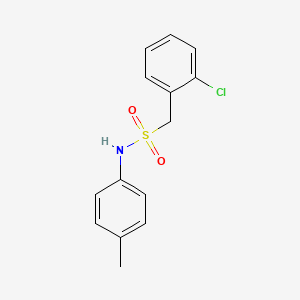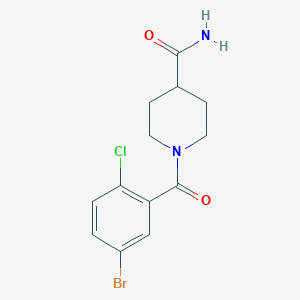![molecular formula C21H21NO3 B5714985 2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol, also known as Bisphenol F, is a chemical compound that is widely used in the production of plastics, resins, and coatings. It is a member of the Bisphenol family, which includes Bisphenol A, Bisphenol S, and Bisphenol AF. Bisphenol F has been the subject of numerous scientific studies due to its potential health risks and environmental impact.
Applications De Recherche Scientifique
2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol F has been extensively studied in the scientific community due to its potential health risks and environmental impact. It has been found to have estrogenic activity and can disrupt the endocrine system in animals and humans. This compound F has also been shown to have adverse effects on the reproductive system, developmental processes, and immune system. Additionally, it has been found to have environmental implications as it can accumulate in waterways and soil, affecting aquatic life.
Mécanisme D'action
2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol F acts as an endocrine disruptor by mimicking the action of estrogen in the body. It binds to estrogen receptors and can activate or inhibit the expression of genes regulated by estrogen. This can lead to a disruption of normal hormonal signaling pathways, resulting in adverse effects on the body.
Biochemical and Physiological Effects
This compound F has been found to have a variety of biochemical and physiological effects on the body. It can disrupt the normal functioning of the endocrine system, leading to adverse effects on reproductive health and development. It has also been shown to have immunotoxic effects, affecting the immune system's ability to fight off infections. Additionally, this compound F has been found to have neurotoxic effects, affecting the development and function of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol F is widely used in laboratory experiments to study its effects on the body. Its ability to mimic estrogen makes it a useful tool for studying the endocrine system and its role in development, reproduction, and disease. However, its potential health risks and environmental impact must be taken into consideration when using this compound F in laboratory experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol F. One area of research is to further investigate its environmental impact and develop methods for reducing its release into the environment. Another area of research is to study its effects on the immune system and its role in autoimmune diseases. Additionally, research is needed to develop safer alternatives to this compound F in the production of plastics, resins, and coatings.
Conclusion
In conclusion, this compound F is a chemical compound that has been extensively studied due to its potential health risks and environmental impact. It acts as an endocrine disruptor, mimicking the action of estrogen in the body and disrupting normal hormonal signaling pathways. This compound F has adverse effects on reproductive health and development, the immune system, and the nervous system. While it is a useful tool for studying the endocrine system, its potential health risks and environmental impact must be taken into consideration. Further research is needed to develop safer alternatives and to study its effects on the environment and the immune system.
Méthodes De Synthèse
2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol F is synthesized by the condensation of 4,4'-methylenedianiline and formaldehyde in the presence of a catalyst. The reaction takes place under high pressure and high temperature and yields this compound F as a white crystalline solid.
Propriétés
IUPAC Name |
2-methoxy-5-[(2-methoxy-5-phenylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-20-11-9-17(16-6-4-3-5-7-16)13-18(20)22-14-15-8-10-21(25-2)19(23)12-15/h3-13,22-23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOSPNFVMZBFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)


![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)





